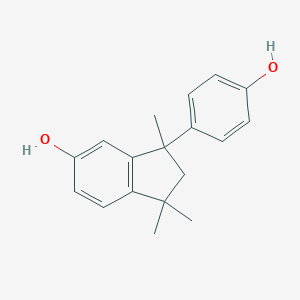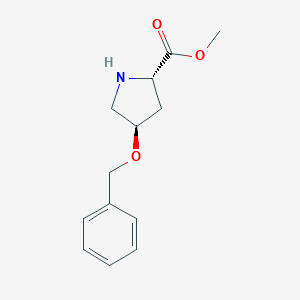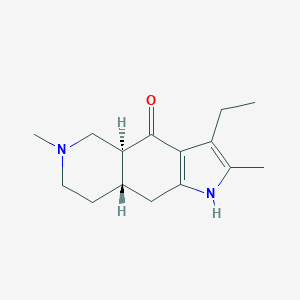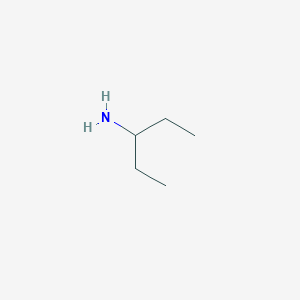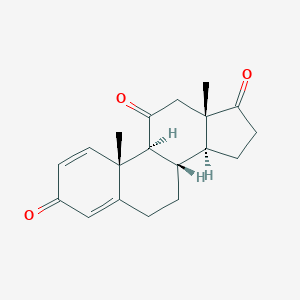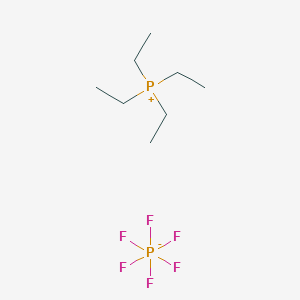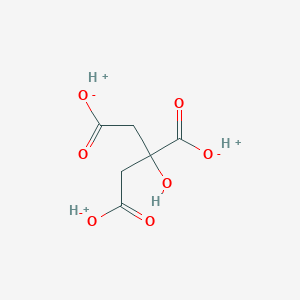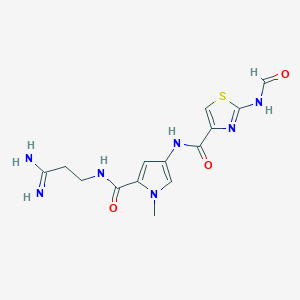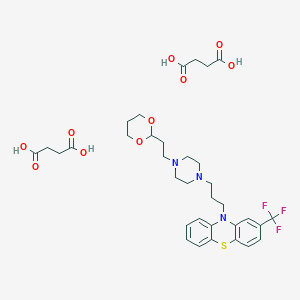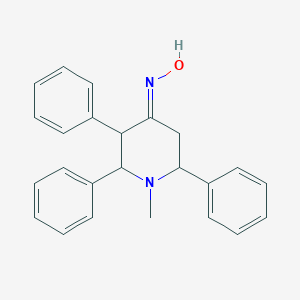
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. This compound was first synthesized in the 1970s and has since been used to create animal models of Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons in the substantia nigra. In
Mechanism Of Action
The mechanism of action of 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime involves its conversion into the toxic metabolite MPP+ by the enzyme MAO-B. MPP+ is then selectively taken up by dopaminergic neurons in the substantia nigra, where it accumulates in the mitochondria and inhibits complex I of the electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species, which ultimately results in the degeneration of dopaminergic neurons.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime include the selective degeneration of dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the striatum and the development of Parkinson's disease-like symptoms in animals. These symptoms include tremors, rigidity, and bradykinesia. 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the degeneration of dopaminergic neurons.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime in lab experiments is that it closely mimics the pathology of Parkinson's disease in humans, making it a valuable tool for studying the disease's pathogenesis and testing potential therapeutic interventions. Another advantage is that the selective degeneration of dopaminergic neurons allows for the study of the specific role of dopamine in the brain.
One limitation of using 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime is that it is a highly toxic compound that requires careful handling and disposal. Additionally, the animal models created using 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime may not fully replicate the complexity of Parkinson's disease in humans, and the results obtained from these models may not be directly applicable to human patients.
Future Directions
For research on 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime include the development of new animal models that more closely replicate the pathology of Parkinson's disease in humans, as well as the identification of new therapeutic targets for the disease. Additionally, research on 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime may lead to a better understanding of the role of dopamine in the brain and its potential involvement in other neurological disorders. Finally, the development of new methods for synthesizing and handling 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime may improve its safety and reliability as a research tool.
Synthesis Methods
The synthesis of 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime involves the reaction of 1-methyl-4-piperidone with hydroxylamine hydrochloride in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with triphenylphosphine and iodine to form the oxime group. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime has been widely used in scientific research to create animal models of Parkinson's disease. When 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime is administered to animals, it is converted by the enzyme monoamine oxidase-B (MAO-B) into a toxic metabolite called MPP+. This metabolite is selectively taken up by dopaminergic neurons in the substantia nigra, where it inhibits mitochondrial respiration and leads to the degeneration of these neurons. This process closely mimics the pathology of Parkinson's disease in humans and has been used to study the disease's pathogenesis, as well as to test potential therapeutic interventions.
properties
CAS RN |
113849-85-7 |
|---|---|
Product Name |
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime |
Molecular Formula |
C24H24N2O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(NE)-N-(1-methyl-2,3,6-triphenylpiperidin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C24H24N2O/c1-26-22(18-11-5-2-6-12-18)17-21(25-27)23(19-13-7-3-8-14-19)24(26)20-15-9-4-10-16-20/h2-16,22-24,27H,17H2,1H3/b25-21+ |
InChI Key |
IZKDZFQLDMSHKG-NJNXFGOHSA-N |
Isomeric SMILES |
CN1C(C/C(=N\O)/C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CN1C(CC(=NO)C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1C(CC(=NO)C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
1-Methyl-2,3,6-triphenyl4-piperidinamine oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



